6-(2,4-dimethoxyphenyl)-5-nitro-2-piperidinone
Overview
Description
6-(2,4-dimethoxyphenyl)-5-nitro-2-piperidinone, also known as DNOP, is a chemical compound that has been of significant interest to researchers due to its potential applications in scientific research. DNOP is a synthetic compound that has been developed through a specific synthesis method. The compound has been found to have unique biochemical and physiological effects, which make it an ideal candidate for various scientific research studies.
Scientific Research Applications
Conformational Studies
Conformational Analysis : Some compounds structurally related to 6-(2,4-dimethoxyphenyl)-5-nitro-2-piperidinone have been analyzed for their stereochemical properties. For instance, studies have shown that certain nitroso piperidinone oximes exist largely in boat conformations, with specific orientations of aryl groups and methyl groups. This conformational preference impacts their chemical reactivity and potential applications in material science and pharmaceutical research (Muthukumaran et al., 2019).
Antioxidant Applications
Novel Nitroxyl Radicals : Piperidine-based nitroxyl radicals, which share a structural motif with this compound, have been developed for their potential as antioxidants, contrast agents, and spin probes. These compounds exhibit varying reactivities with reductants like ascorbic acid, offering new avenues for their application as antioxidants and in radical polymerization (Kinoshita et al., 2009).
Molecular Structure and Reactivity
Molecular Structure Analysis : The structural investigation of diphenyl piperidinones and their interaction with phenols has been carried out to understand the preferred molecular conformations and the implications for hydrogen bonding. Such studies are critical for designing molecules with desired chemical properties and for the development of new materials and drugs (Kumar et al., 2002).
Synthetic Applications
Synthetic Route Development : Research has focused on developing functional nitroxyl radicals with improved stability and reactivity. The synthesis of tetrasubstituted piperidine nitroxyl radicals under mild conditions exemplifies advancements in the field, facilitating the production of compounds with specific electronic and structural features for use in various scientific applications (Sakai et al., 2010).
Properties
IUPAC Name |
6-(2,4-dimethoxyphenyl)-5-nitropiperidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-19-8-3-4-9(11(7-8)20-2)13-10(15(17)18)5-6-12(16)14-13/h3-4,7,10,13H,5-6H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHATRKYYKUFPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C(CCC(=O)N2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203602 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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